
N-(2,4-dimethoxyphenyl)-4-propoxybenzamide
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-propoxybenzamide, also known as Dimebolin, is a synthetic compound that has been studied for its potential therapeutic effects in various neurological disorders. It was originally developed as an antihistamine drug in the 1970s, but later research suggested its potential use in treating Alzheimer's disease, Huntington's disease, and schizophrenia.
Aplicaciones Científicas De Investigación
Electrophysiological Effects in Cardiac Preparations
N-(3,4-dimethoxyphenyl)-N-[3[[2-(3,4-dimethoxyphenyl) ethyl] propyl]-4-nitrobenzamide hydrochloride (BRL-32872), a compound related to N-(2,4-dimethoxyphenyl)-4-propoxybenzamide, has been studied for its effects in guinea pig cardiac preparations. This research focused on its role as an antiarrhythmic agent, demonstrating its ability to prolong action potential duration and inhibit potassium and calcium currents in cardiac cells (Bril et al., 1995).
Antiulcer Activities
Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which include structures similar to N-(2,4-dimethoxyphenyl)-4-propoxybenzamide, have been synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats. These compounds have shown significant antiulcer activities, highlighting their potential therapeutic applications (Hosokami et al., 1992).
Antimicrobial Activity
The synthesis of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, which are structurally related to N-(2,4-dimethoxyphenyl)-4-propoxybenzamide, has been investigated. These compounds have shown promising antimicrobial activity, comparable to commercial antibiotics, suggesting their potential use in treating microbial infections (Mohana, 2013).
Antioxidant and Neuroprotective Properties
Phenol derivatives derived from compounds similar to N-(2,4-dimethoxyphenyl)-4-propoxybenzamide have been synthesized and evaluated for their antioxidant activities. These studies have shown that some of these molecules possess powerful antioxidant profiles, which may have implications for their use in neuroprotective therapies (Artunç et al., 2020).
Cytochrome P450 Enzyme Interaction
The interaction of compounds structurally related to N-(2,4-dimethoxyphenyl)-4-propoxybenzamide with cytochrome P450 enzymes has been studied. These investigations are crucial for understanding the metabolic pathways and potential drug-drug interactions of such compounds (Nielsen et al., 2017).
Cardiovascular Properties
The cardiovascular properties of compounds structurally similar to N-(2,4-dimethoxyphenyl)-4-propoxybenzamide, such as their effect on blood flow and cardiac contractility, have been explored. This research contributes to understanding the potential cardiovascular implications of these compounds in therapeutic applications (Hirohashi et al., 1993).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-11-23-14-7-5-13(6-8-14)18(20)19-16-10-9-15(21-2)12-17(16)22-3/h5-10,12H,4,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLJRGARLIZYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




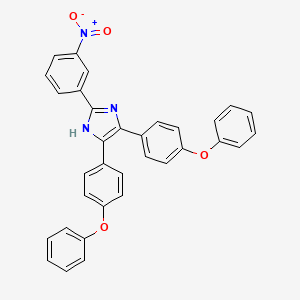
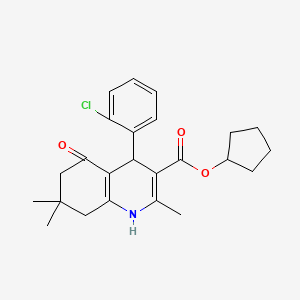
![N-isopropyl-N-[(isopropylamino)carbonyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5062648.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062652.png)

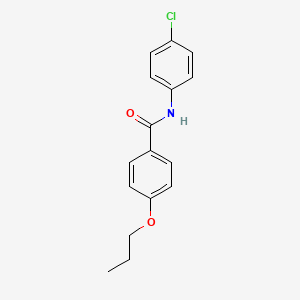
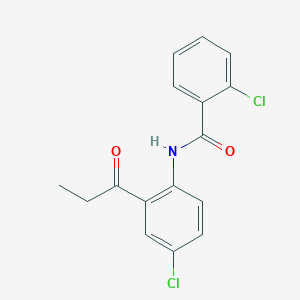
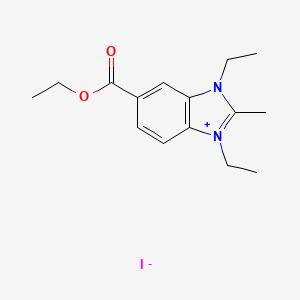
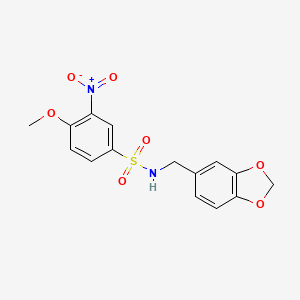
![benzyl {3-[(2-bromo-4,5-dimethylphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B5062678.png)
![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)

![4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5062689.png)